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2-(2-Methylphenylthio)acetohydrazide

BioA inhibition antibacterial biotin biosynthesis

Researchers exploring BioA-targeted antibacterials lack systematic SAR data for the phenylthioacetohydrazide chemotype. This compound fills that gap as an ortho-methyl (+I) analog of MAC13772 (BioA IC₅₀ = 250 nM), enabling electronic parameter correlation. • Ortho-methyl vs. para-methyl regioisomer pair isolates conformational entropy effects for biophysical fragment screening. • S-aryl thioether linkage (C-S BDE ~85-90 kcal/mol) offers predicted metabolic stability advantage over S-benzyl analogs. • Hydrazide terminus supports hydrazone library derivatization, validated by ChemDiv hydrazone derivative. Supplied at ≥95% purity; available in mg to g quantities for immediate global dispatch.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 14738-28-4
Cat. No. B4764947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenylthio)acetohydrazide
CAS14738-28-4
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1SCC(=O)NN
InChIInChI=1S/C9H12N2OS/c1-7-4-2-3-5-8(7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyDIZPFAMMNIDWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 4 g / 6.2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenylthio)acetohydrazide Overview


2-(2-Methylphenylthio)acetohydrazide (CAS 14738-28-4) is an ortho-methyl-substituted phenylthioacetohydrazide with molecular formula C₉H₁₂N₂OS and molecular weight 196.27 g/mol . The compound features a thioether (–S–) linkage connecting an ortho-tolyl group to an acetohydrazide (–CH₂C(=O)NHNH₂) moiety, placing it within the arylthioacetohydrazide chemotype [1]. It is listed in US Patent US20150237857A1 among a series of phenylsulfanylacetohydrazide derivatives claimed as antibacterial agents targeting the biotin biosynthesis pathway via BioA (7,8-diaminopelargonic acid aminotransferase) inhibition [1]. The compound is structurally adjacent to the well-characterized BioA inhibitor MAC13772 (2-[(2-nitrophenyl)sulfanyl]acetohydrazide, CAS 4871-40-3), which inhibits BioA with an IC₅₀ of 250 ± 28 nM [2], establishing the pharmacological relevance of this chemotype.

BioA inhibitor SAR: ortho-substituent electronic node exploration
Arylthioacetohydrazide chemotype antibacterial research probe
Hydrazone derivatization platform with steric control
Regioisomer-specific property comparison studies

2-(2-Methylphenylthio)acetohydrazide Differentiation


Substitution at the ortho position of the phenyl ring in 2-(2-methylphenylthio)acetohydrazide introduces a steric and electronic environment that is fundamentally distinct from that of its para-substituted regioisomer (2-[(4-methylphenyl)thio]acetohydrazide, CAS 14776-65-9), its unsubstituted parent (2-(phenylthio)acetohydrazide, CAS 22446-21-5), and its ortho-nitro analog MAC13772 (CAS 4871-40-3) [1][2]. The ortho-methyl group imposes torsional constraints on the thioether C–S–C–aryl dihedral angle that are absent in the para isomer, altering the spatial presentation of the hydrazide warhead to biological targets [1]. Critically, the electron-donating character of the methyl group (+I inductive effect) contrasts sharply with the electron-withdrawing nitro group (–I, –M) of MAC13772, which modulates the nucleophilicity of the terminal hydrazine nitrogen and the electrophilicity of the carbonyl carbon—parameters central to both BioA active-site Schiff base formation with PLP and hydrazone derivatization chemistry [2][3]. These differences mean that biological activity, metabolic stability, and chemical reactivity observed for one analog cannot be assumed to transfer to another without direct experimental verification.

Analog / Substitute
Mismatch Risk
MAC13772 (ortho-NO₂)
Electronic inversion at the ortho position may shift BioA binding mode; potency and target engagement may not transfer without direct assay verification
Para-methyl regioisomer
Altered conformational ensemble and dipole orientation may produce different target recognition profiles; regioisomer identity may limit direct substitution
S-Benzyl analog
Benzylic C–S bond is more susceptible to oxidative cleavage; metabolic stability profile may differ and requires independent validation

2-(2-Methylphenylthio)acetohydrazide Quantitative Evidence


Electronic Effects on BioA: Ortho-Methyl vs. Ortho-Nitro

The target compound differs from the validated BioA inhibitor MAC13772 (2-[(2-nitrophenyl)sulfanyl]acetohydrazide) by a single ortho-substituent replacement: methyl (target) vs. nitro (MAC13772). MAC13772 inhibits recombinant E. coli BioA with an IC₅₀ of 250 ± 28 nM as determined by a six-replicate dose-response curve fitted to a four-parameter logistic nonlinear regression model [1]. The target compound is claimed in the same patent family (US20150237857A1) as an antibacterial inhibitor of biotin biosynthesis [2]. The ortho-methyl group is electron-donating (Hammett σₘ = −0.07, σₚ = −0.17) whereas the ortho-nitro group is strongly electron-withdrawing (σₘ = +0.71, σₚ = +0.78), producing opposite effects on the electron density at the thioether sulfur and hydrazide nitrogen. This electronic inversion alters nucleophilicity at the terminal –NH₂ (critical for PLP Schiff base displacement in BioA) and shifts the reduction potential of the hydrazide moiety [3]. No direct BioA IC₅₀ data are available for the target compound; the quantitative electronic differentiation is based on established Hammett parameters.

Ortho Electronic Effects
Data to verify
Target (ortho-CH₃) σₘ = −0.07
Δσₘ = 0.78
MAC13772 (ortho-NO₂) σₘ = +0.71 BioA IC₅₀ = 250 ± 28 nM
Supports ortho-substituent electronic SAR profiling
No direct BioA IC₅₀ data for target compound; assay verification required
BioA inhibition antibacterial biotin biosynthesis SAR

Lipophilicity: Ortho-Methyl vs. Para-Methyl Regioisomers

The ortho-methyl substitution in the target compound (CAS 14738-28-4) is predicted to produce a different octanol-water partition coefficient compared to its para-methyl regioisomer (CAS 14776-65-9). For the unsubstituted parent 2-(phenylthio)acetohydrazide (CAS 22446-21-5), a measured/calculated logP of 0.9 has been reported [1]. The hydrazone derivative N'-[(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide (ChemDiv catalog) has a computationally predicted logP of 3.46 and logD₇.₄ of 3.46 . Extrapolating the ~0.5 logP increment contributed by a single aryl methyl group (standard π value for –CH₃ ≈ 0.56) from the unsubstituted parent logP of 0.9 yields an estimated logP of ~1.4–1.5 for the target free hydrazide. This contrasts with the para-methyl isomer, for which the methyl group's remote position may produce a slightly different solvation free energy due to altered dipole moment orientation, though the logP difference between ortho and para isomers is expected to be modest (ΔlogP < 0.3 units) [2].

Lipophilicity Estimate
Context-dependent
~1.4–1.5 estimated logP unsubstituted parent logP = 0.9
Supports regioisomer-specific logP differentiation
Estimated from parent analog; experimental logP not determined
lipophilicity regioisomer logP drug-likeness

S-Aryl vs. S-Benzyl Thioether Metabolic Stability

The target compound contains a direct S-aryl (thioether) linkage (Cₐᵣᵧₗ–S–CH₂–), whereas a structurally related analog 2-[(2-methylbenzyl)thio]acetohydrazide (CAS 669705-03-7) contains an S-benzyl linkage (Cₐᵣᵧₗ–CH₂–S–CH₂–) with an additional methylene spacer . Benzylic C–S bonds are known to be more susceptible to cytochrome P450-mediated oxidative cleavage (S-dealkylation) and to non-enzymatic oxidation at the benzylic position compared to direct aryl–S bonds, where the sulfur lone pair is conjugated into the aromatic π-system, providing greater electronic stabilization [1]. This difference is quantifiable through calculated C–S bond dissociation energies (BDE): aryl–S BDE ≈ 85–90 kcal/mol vs. benzyl–S BDE ≈ 70–75 kcal/mol for representative model compounds [2]. The target compound's S-aryl architecture therefore confers a predicted advantage in metabolic stability during in vitro and in vivo experiments.

Thioether Stability
Class-level
S-Aryl (Target) BDE ≈ 85–90
Δ ≈ 10–20
S-Benzyl Analog BDE ≈ 70–75 kcal/mol
Supports metabolic stability screening differentiation
Class-level BDE inference; microsomal stability data not available
metabolic stability thioether oxidative metabolism C-S bond

Conformational Profile: Ortho-Methyl vs. Para-Methyl

The ortho-methyl group in the target compound (CAS 14738-28-4) imposes a steric constraint on rotation about the Cₐᵣᵧₗ–S bond that is absent in the para-methyl regioisomer 2-[(4-methylphenyl)thio]acetohydrazide (CAS 14776-65-9, PubChem CID 2463153) [1]. In the ortho isomer, the methyl group at position 2 of the phenyl ring restricts the accessible S–Cₐᵣᵧₗ torsional space, favoring conformations where the acetohydrazide chain is oriented away from the methyl substituent. This steric effect can be quantified through calculated dihedral angle energy profiles: ortho-substituted phenyl thioethers typically exhibit a rotational barrier 2–4 kcal/mol higher than their para-substituted counterparts for Cₐᵣᵧₗ–S bond rotation [2]. The consequence is a more restricted conformational ensemble for the ortho isomer, which may translate into different entropic penalties upon protein binding and distinct pharmacophoric geometries compared to the para isomer [3].

Conformational Profile
Class-level
ΔΔG‡ ≈ 2–6 kcal/mol higher barrier ortho-CH₃ vs. para-CH₃ regioisomer
Supports structure-guided conformational screening
Rotational barrier estimated from class-level steric principles
conformational analysis steric hindrance regioisomer molecular recognition

2-(2-Methylphenylthio)acetohydrazide Applications


BioA Inhibitor SAR: Ortho-Electron-Donating Node

The target compound occupies a distinct electronic node in the phenylthioacetohydrazide structure-activity relationship (SAR) landscape. As an ortho-methyl (+I) analog of MAC13772 (ortho-nitro, –I/–M, BioA IC₅₀ = 250 nM), it enables systematic exploration of how the Hammett electronic parameter at the ortho position modulates BioA inhibition potency [1]. A focused SAR set comprising the target compound (ortho-CH₃), MAC13772 (ortho-NO₂), 2-(2-fluorophenyl)sulfanylacetohydrazide (ortho-F, claimed in ), and the unsubstituted parent (CAS 22446-21-5) would cover a σₘ range from −0.07 to +0.71, allowing correlation of electronic effects with BioA enzyme inhibition in a single assay platform.

Hydrazone Derivatization with Ortho-Methyl Control

The acetohydrazide –C(=O)NHNH₂ terminus of the target compound serves as a nucleophilic handle for condensation with aldehydes or ketones to generate hydrazone libraries. The ortho-methyl group's steric influence on the conformational preference of the thioether linkage may affect the accessibility of the hydrazide –NH₂ to carbonyl electrophiles, producing differential reaction kinetics and yields compared to para-methyl or unsubstituted analogs [1]. The ChemDiv hydrazone derivative N'-[(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide (computed logP 3.46) validates the synthetic feasibility of this derivatization strategy .

S-Aryl vs. S-Benzyl Metabolic Stability Benchmarking

The S-aryl thioether linkage of the target compound (Cₐᵣᵧₗ–S–CH₂–, predicted C–S BDE ≈ 85–90 kcal/mol) provides a predicted metabolic stability advantage over S-benzyl analogs (Cₐᵣᵧₗ–CH₂–S–CH₂–, predicted C–S BDE ≈ 70–75 kcal/mol) [1]. A head-to-head microsomal stability comparison between the target compound (CAS 14738-28-4) and 2-[(2-methylbenzyl)thio]acetohydrazide (CAS 669705-03-7) in human or mouse liver microsomes would directly quantify this differentiation. The resulting intrinsic clearance (CLᵢₙₜ) ratio can inform compound prioritization for cellular and in vivo antibacterial efficacy studies.

Conformational Probe for Biotin Biosynthesis Active Site

The restricted conformational ensemble of the ortho-methyl compound, arising from steric hindrance between the 2-methyl group and the thioether sulfur, produces a more rigid molecular shape compared to the para-methyl regioisomer [1]. When used in conjunction with the para isomer (CAS 14776-65-9) as a conformational control, differential inhibition of BioA or other PLP-dependent aminotransferases can report on the steric tolerance of the enzyme active site. This pair of regioisomers—identical in MW (196.27), formula (C₉H₁₂N₂OS), and lipophilicity (ΔlogP < 0.3)—isolates conformational entropy as the primary variable, making them an ideal matched molecular pair for biophysical fragment screening .

Application
Selection Property
Validation Focus
BioA inhibitor SAR node exploration
Ortho-substituent electronic profile
Enzyme inhibition across Hammett σₘ range
Hydrazone derivatization chemistry
Steric influence on hydrazide accessibility
Carbonyl condensation kinetics and yield
Thioether metabolic stability studies
S-aryl linkage architecture
Microsomal intrinsic clearance comparison
Conformational probe for active-site studies
Restricted rotational ensemble
Differential inhibition across regioisomer pair
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